molecular formula C10H15N3O3 B1528380 tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate CAS No. 1206824-76-1

tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate

Cat. No.: B1528380
CAS No.: 1206824-76-1
M. Wt: 225.24 g/mol
InChI Key: NDPXBGQXFWYSOE-UHFFFAOYSA-N
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Description

Tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate is a chemical compound with the molecular formula C10H15N3O3 . It has a molecular weight of 225.24 g/mol . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrole ring, which is a five-membered aromatic heterocycle, attached to a carbamate group .

Scientific Research Applications

Crystal Structure and Hydrogen Bonding

Research by Baillargeon et al. (2014) highlights the crystal structure of a related compound, demonstrating the significance of hydrogen bonds between acidic protons from alkynes and amides and carbonyl oxygen atoms. This study underscores the molecule's dipole moment and its impact on molecular orientation and stacking, critical for understanding molecular interactions and the design of molecular materials (Baillargeon, T. Lussier, & Y. Dory, 2014).

Synthesis and Structural Analysis

Weber et al. (1995) provided insights into the synthesis and structural analysis of tert-butyl {1(S)-[(3R,4S,5S)-5-benzyl-4-hydroxy-2-oxo-3-pyrrolidinyl]-2-phenylethyl} -carbamate, showcasing the importance of chirality and intramolecular hydrogen bonding in the stability and reactivity of such compounds (Weber, P. Ettmayer, M. Hübner, & H. Gstach, 1995).

Enantioselective Synthesis

The work of Ober et al. (2004) focuses on the role of tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate as a crucial intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. This study highlights the compound's utility in the precise construction of complex molecular frameworks, pivotal in nucleotide synthesis (Ober, M. Marsch, K. Harms, & T. Carell, 2004).

Reactivity and Cyclization Studies

Brugier, Outurquin, and Paulmier (2001) explored the reactivity of N-(3-thienyl)carbamates, including tert-butyl 2-allyl- and N-allyl-3-thienylcarbamates, for the preparation of thieno[3,2-b]pyrroles. This research provides valuable insights into the cyclization mechanisms and the nucleophilic participation of tert-butoxycarbonyl groups, contributing to the synthesis of heterocyclic compounds (Brugier, F. Outurquin, & C. Paulmier, 2001).

Photocatalyzed Amination

Wang et al. (2022) report on a photoredox-catalyzed amination process using tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, revealing a new cascade pathway for assembling 3-aminochromones. This study emphasizes the compound's role in facilitating mild conditions for chemical transformations, broadening the applications of photocatalyzed reactions (Zhi-Wei Wang et al., 2022).

Safety and Hazards

The safety data for tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate indicates that it may be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . The compound has a GHS signal word of "Warning" .

Properties

IUPAC Name

tert-butyl N-(2-carbamoylpyrrol-1-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3/c1-10(2,3)16-9(15)12-13-6-4-5-7(13)8(11)14/h4-6H,1-3H3,(H2,11,14)(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDPXBGQXFWYSOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NN1C=CC=C1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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